molecular formula C11H15NO2 B119976 (3-Morpholinophenyl)methanol CAS No. 145127-38-4

(3-Morpholinophenyl)methanol

Cat. No.: B119976
CAS No.: 145127-38-4
M. Wt: 193.24 g/mol
InChI Key: MXBVALXTJZMIJB-UHFFFAOYSA-N
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Description

(3-Morpholinophenyl)methanol is an organic compound with the molecular formula C₁₁H₁₅NO₂. It is a colorless to pale yellow liquid with a sweet taste and a distinctive smell . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Morpholinophenyl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Morpholinophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halides or amines.

Scientific Research Applications

(3-Morpholinophenyl)methanol is used in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Morpholinophenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (3-Morpholinophenyl)ethanol
  • (3-Morpholinophenyl)propanol
  • (3-Morpholinophenyl)butanol

Uniqueness

(3-Morpholinophenyl)methanol is unique due to its specific structural features, such as the presence of a morpholine ring and a hydroxyl group attached to the phenyl ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(3-morpholin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBVALXTJZMIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428149
Record name [3-(Morpholin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145127-38-4
Record name 3-(4-Morpholinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145127-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Morpholin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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